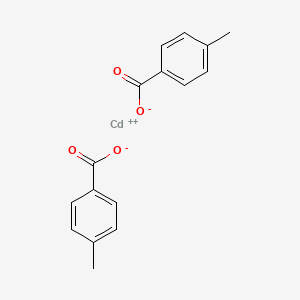![molecular formula C9H6N2OS2 B13790264 2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole CAS No. 92137-10-5](/img/structure/B13790264.png)
2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an isocyanate group and a sulfanyl group attached to the benzothiazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with an isocyanate compound. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme can be represented as follows:
2-Mercaptobenzothiazole+Isocyanate→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific isocyanate and reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the purification of starting materials, precise control of reaction conditions, and efficient separation and purification of the final product. Advanced techniques such as distillation, crystallization, and chromatography may be employed to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas and carbamates.
Applications De Recherche Scientifique
2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isocyanato-1,1-bis[(isocyanatomethyl)sulfanyl]ethane
- 2-[(Isocyanatomethyl)sulfanyl]-1,3-thiazole
- 2-[(Isocyanatomethyl)sulfanyl]-1,3-oxazole
Uniqueness
2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole is unique due to the presence of both the isocyanate and sulfanyl groups attached to the benzothiazole ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
92137-10-5 |
|---|---|
Formule moléculaire |
C9H6N2OS2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
2-(isocyanatomethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N2OS2/c12-5-10-6-13-9-11-7-3-1-2-4-8(7)14-9/h1-4H,6H2 |
Clé InChI |
SGVINURPXZYECK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-4,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaene](/img/structure/B13790186.png)
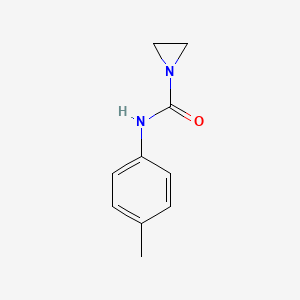
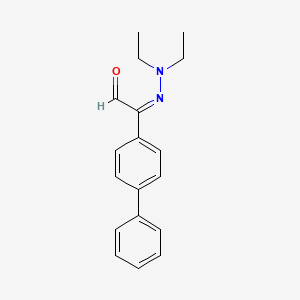
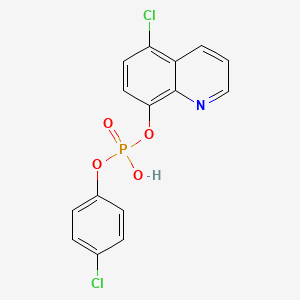
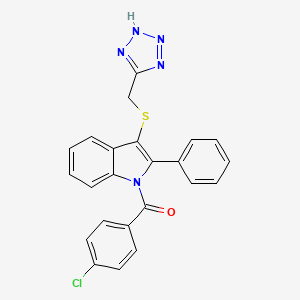
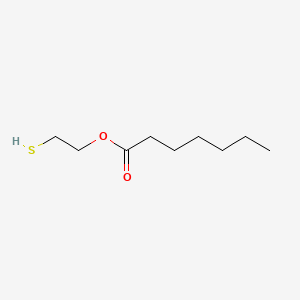
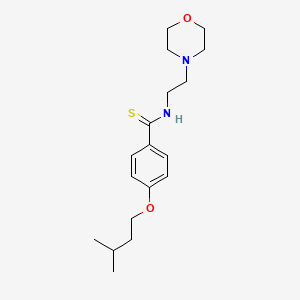
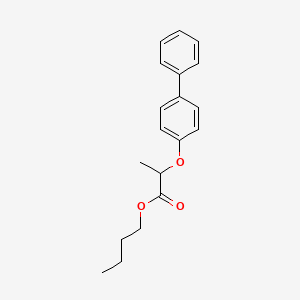
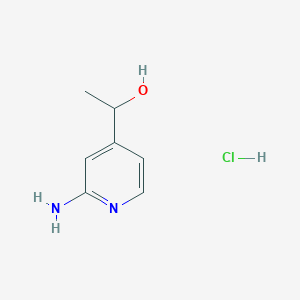
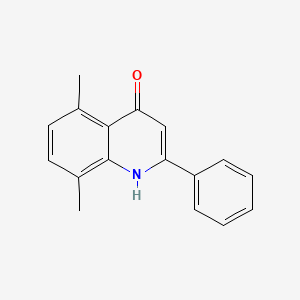
![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)
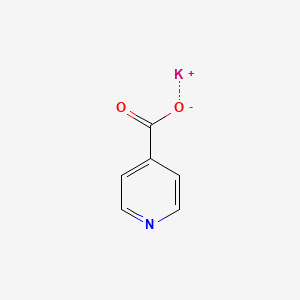
![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
